molecular formula C21H23N3O5S B3303081 2-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione CAS No. 919757-02-1

2-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

Cat. No. B3303081
CAS RN: 919757-02-1
M. Wt: 429.5 g/mol
InChI Key: WTSLLVUIUZKWRP-UHFFFAOYSA-N
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Description

The compound “2-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione” has a molecular formula of C21H23N3O3 . It has an average mass of 365.426 Da and a monoisotopic mass of 365.173950 Da . This compound has been studied for its potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a piperazine ring and a sulfonyl group . Further analysis of the molecular structure would require more specific information or computational modeling .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H23N3O3, an average mass of 365.426 Da, and a monoisotopic mass of 365.173950 Da . More specific physical and chemical properties such as boiling point or density were not found in the retrieved sources.

Scientific Research Applications

Alpha1-Adrenergic Receptor Antagonist

This compound has been studied as a ligand for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a significant target for various neurological conditions treatment . The compound and its structurally similar derivatives have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Treatment of Neurological Conditions

The compound has potential applications in the treatment of various neurological conditions . It has been associated with numerous neurodegenerative and psychiatric conditions .

Treatment of Cardiovascular Disorders

The compound has potential applications in the treatment of numerous cardiovascular disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, and cardiac arrhythmias .

Treatment of Respiratory Disorders

The compound could be used in the treatment of respiratory disorders like asthma and anaphylaxis .

Treatment of Endocrine Disorders

The compound could be used in the treatment of endocrine disorders like hyperthyroidism .

Treatment of Urological Disorders

The compound could be used in the treatment of urological disorders like benign prostate hyperplasia . The primary function of alpha1-adrenergic receptors, which this compound targets, is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Drug Discovery for Central Nervous System (CNS)

The compound is also a significant target for new central nervous system (CNS) drug discovery .

Treatment of Essential Hypertension

Urapidil, a structurally similar compound, is an important drug for the treatment of essential hypertension . This suggests that “2-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione” could potentially have similar applications.

Future Directions

The compound has shown potential as a ligand for alpha1-adrenergic receptors, which are a significant target for various neurological conditions treatment . Future research could focus on further exploring this potential and developing this compound as a therapeutic agent .

properties

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-29-19-9-5-4-8-18(19)22-10-12-23(13-11-22)30(27,28)15-14-24-20(25)16-6-2-3-7-17(16)21(24)26/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSLLVUIUZKWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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